molecular formula C14H15N3O2 B11169275 N,N-bis(cyanomethyl)-4-phenoxybutanamide

N,N-bis(cyanomethyl)-4-phenoxybutanamide

Cat. No.: B11169275
M. Wt: 257.29 g/mol
InChI Key: PUSCHCDRXBKQAU-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-phenoxybutanamide is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of two cyanomethyl groups attached to a butanamide backbone, with a phenoxy group at the fourth position. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanamide with cyanomethylating agents. One common method is the reaction of 4-phenoxybutanamide with bromoacetonitrile in the presence of a base such as potassium carbonate in tetrahydrofuran (THF). This reaction yields this compound as a product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography can be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

N,N-bis(cyanomethyl)-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in these reactions include nucleophilic addition, substitution, and cyclization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-4-phenoxybutanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-phenoxybutanamide

InChI

InChI=1S/C14H15N3O2/c15-8-10-17(11-9-16)14(18)7-4-12-19-13-5-2-1-3-6-13/h1-3,5-6H,4,7,10-12H2

InChI Key

PUSCHCDRXBKQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)N(CC#N)CC#N

Origin of Product

United States

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